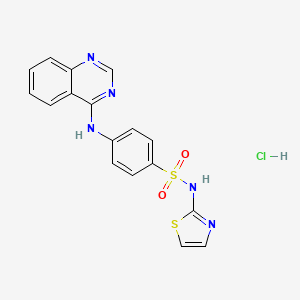
3-ethoxy-5-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)-2,4-imidazolidinedione
Descripción general
Descripción
3-ethoxy-5-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)-2,4-imidazolidinedione, also known as EF5, is a hypoxia-specific fluorescent probe that has been widely used in scientific research to detect hypoxia in various biological systems. Hypoxia is a condition where there is a deficiency of oxygen in the tissues, which can occur in various physiological and pathological conditions, such as cancer, ischemia, and inflammation. EF5 has been shown to be a valuable tool for studying hypoxia in these conditions.
Mecanismo De Acción
The mechanism of action of 3-ethoxy-5-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)-2,4-imidazolidinedione involves the reduction of the nitro group to an amino group under hypoxic conditions. This reduction is catalyzed by nitroreductase enzymes that are upregulated in hypoxic cells and tissues. The reduced this compound molecule can then bind to thiol groups on proteins and other biomolecules, allowing for the detection and quantification of hypoxia.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound is a relatively inert molecule that does not interfere with cellular metabolism or signaling pathways. However, this compound can induce oxidative stress under certain conditions, which may affect cellular function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 3-ethoxy-5-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)-2,4-imidazolidinedione is its hypoxia-specificity, which allows for the detection and imaging of hypoxia in vivo and in vitro. This compound is also relatively easy to synthesize and has minimal toxicity. However, this compound has some limitations, including its dependence on nitroreductase enzymes for activation, which may vary between different cell types and tissues. This compound also has limited stability in aqueous solutions, which may affect its accuracy and reliability in certain experimental conditions.
Direcciones Futuras
There are several future directions for the use of 3-ethoxy-5-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)-2,4-imidazolidinedione in scientific research. One potential application is in the development of new hypoxia-targeted therapies for cancer and other hypoxia-related diseases. This compound could be used as a tool for identifying and targeting hypoxic regions within tumors, allowing for more effective and selective treatment. Another potential application is in the study of hypoxia-related signaling pathways and cellular responses, which could provide new insights into the pathophysiology of hypoxia-related diseases. Finally, this compound could be used in the development of new imaging techniques for the detection and quantification of hypoxia in vivo and in vitro, which could have broad applications in basic and clinical research.
Aplicaciones Científicas De Investigación
3-ethoxy-5-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)-2,4-imidazolidinedione has been extensively used in scientific research to detect and quantify hypoxia in various biological systems, including tumors, ischemic tissues, and inflammatory sites. This compound is a hypoxia-specific probe that can selectively bind to hypoxic cells and tissues, allowing for the detection and imaging of hypoxia in vivo and in vitro. This compound has been used in a variety of imaging techniques, including fluorescence microscopy, flow cytometry, and positron emission tomography (PET).
Propiedades
IUPAC Name |
3-ethoxy-5-(5-fluoro-2-methylphenyl)-5-(trifluoromethyl)imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F4N2O3/c1-3-22-19-10(20)12(13(15,16)17,18-11(19)21)9-6-8(14)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUKQFAEZTWACY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON1C(=O)C(NC1=O)(C2=C(C=CC(=C2)F)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-chloro-2-{[(3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]amino}benzoate](/img/structure/B4392003.png)

![{[4-(tert-butylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4392009.png)
![3-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]octahydro-2(1H)-quinoxalinone](/img/structure/B4392013.png)
![4-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4392026.png)


![1-[(2,3,4,5-tetramethylphenyl)sulfonyl]piperidine](/img/structure/B4392052.png)

![[(1-allyl-1H-benzimidazol-2-yl)methyl]formamide](/img/structure/B4392085.png)
![ethyl 4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B4392095.png)

![1-[(phenylsulfonyl)acetyl]indoline](/img/structure/B4392105.png)
